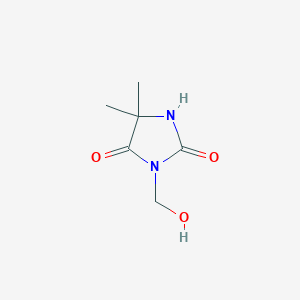

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Description

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin (CAS: 6440-58-0), is a formaldehyde-releasing agent (FAR) widely used in cosmetics, personal care products, and industrial applications due to its antimicrobial properties . Its molecular formula is $ \text{C}7\text{H}{12}\text{N}2\text{O}4 $, with a molecular weight of 188.18 g/mol. Structurally, it features a hydantoin core (imidazolidine-2,4-dione) substituted with two hydroxymethyl groups at positions 1 and 3 and two methyl groups at position 3. This configuration enables gradual formaldehyde release, which inhibits microbial growth by cross-linking proteins and nucleic acids .

DMDM hydantoin is regulated globally, with maximum concentrations of 0.6% in the EU and 0.2% in the U.S. . Its efficacy against antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, has been demonstrated in vitro . However, concerns about formaldehyde exposure have led to its classification as a "chemical of high concern" in some jurisdictions .

Properties

IUPAC Name |

3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-6(2)4(10)8(3-9)5(11)7-6/h9H,3H2,1-2H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQCQIORBPXQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066027 | |

| Record name | 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16228-00-5 | |

| Record name | 3-Hydroxymethyl-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16228-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethyl-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016228005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYMETHYL-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ5BK16X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves cyclizing acetone with ammonium carbonate and potassium cyanide in aqueous ethanol. Key parameters include:

Table 1: Standard Conditions for 5,5-Dimethylimidazolidine-2,4-dione Synthesis

| Parameter | Value | Source |

|---|---|---|

| Solvent | 60% Ethanol | |

| Reaction Temperature | 55–60°C | |

| Reaction Time | 24–26 hours | |

| Yield | 70–80% |

This method produces the hydantoin core with two methyl groups at position 5, critical for subsequent functionalization.

Alternative Synthetic Routes

Sulfonyl Derivative Rearrangement

Studies on 3-arylsulfonylimidazolidine-2,4-diones demonstrate that sulfonyl groups at position 3 can be replaced via nucleophilic substitution. For example, reacting 5,5-dimethylimidazolidine-2,4-dione with arylsulfonyl chlorides in triethylamine yields sulfonylated intermediates, which might be hydrolyzed to hydroxymethyl derivatives.

Table 2: Reaction Parameters for Sulfonylation

Industrial-Scale Production

Scaling up the synthesis necessitates optimizing cost, yield, and purity. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.

-

Advanced Purification : Chromatography or fractional crystallization to achieve >99% purity.

-

Catalyst Recycling : Recovering triethylamine or K₂CO₃ to minimize waste.

Comparative Analysis of Methods

Efficiency and Yield

Scientific Research Applications

Antimicrobial Applications

DMDM hydantoin is widely recognized for its antimicrobial properties, making it a valuable ingredient in numerous products:

-

Personal Care Products:

- Used in shampoos, conditioners, and skin care formulations to prevent microbial growth.

- Functions as a preservative by inhibiting bacteria and fungi.

-

Household Products:

- Incorporated into cleaning agents, detergents, and air fresheners.

- Effective in preventing spoilage and extending shelf life of products.

-

Industrial Applications:

- Utilized in adhesives, paints, coatings, and construction materials.

- Serves as a preservative in resins and polymers used in manufacturing.

Biomedical Research

DMDM hydantoin has found applications in biomedical research:

- Cell Culture Studies:

- Used as a component in fixation buffers for preserving cellular structures.

- Antimicrobial Testing:

- Employed in studies assessing the efficacy of antimicrobial agents against various pathogens.

Regulatory Status

DMDM hydantoin is subject to regulatory evaluations due to its biocidal properties. It has been evaluated under various regulatory frameworks including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the EU and EPA (Environmental Protection Agency) guidelines in the USA.

Data Table: Applications Overview

| Application Area | Specific Uses | Regulatory Notes |

|---|---|---|

| Personal Care Products | Shampoos, conditioners, skin creams | Subject to cosmetic safety regulations |

| Household Cleaning | Detergents, air fresheners | Evaluated for human health risks |

| Industrial Products | Adhesives, paints, coatings | Compliance with industrial safety standards |

| Biomedical Research | Cell culture fixation buffers | Used under laboratory safety protocols |

Case Studies

-

Synergistic Antimicrobial Composition :

A study highlighted the effectiveness of combining DMDM hydantoin with glyoxal to enhance antimicrobial activity. The combination demonstrated superior efficacy against a range of microorganisms compared to individual components. This synergy is particularly useful in oil and gas production environments where microbial contamination is a concern . -

Consumer Products Evaluation :

An evaluation of consumer products containing DMDM hydantoin revealed its widespread use in cosmetics and personal care items. The study emphasized the importance of proper formulation to ensure safety while maintaining antimicrobial effectiveness . -

Regulatory Assessment :

A comprehensive assessment under the EPA's review process outlined the various uses of DMDM hydantoin across multiple sectors. It provided insights into potential risks associated with its use while affirming its role as an essential preservative in many formulations .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the imidazolidinedione ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydantoin Derivatives

Key Observations :

- Hydroxymethyl groups in DMDM hydantoin enable formaldehyde release, distinguishing it from non-FAR analogues .

- Aryl substitutions (e.g., chlorobenzyl, fluorophenyl) enhance bioactivity in pharmaceutical contexts, such as efflux pump inhibition or antiparasitic effects .

- Bulkier groups (e.g., diphenyl, naphthyl) improve thermal stability and crystallinity but reduce solubility .

Antimicrobial Efficacy

DMDM hydantoin is compared below with other FARs and hydantoin-based antimicrobials:

Table 2: Antimicrobial Performance Against Pathogens

Key Findings :

- DMDM hydantoin outperforms other FARs like diazolidinyl urea against resistant strains due to sustained formaldehyde release .

- Non-FAR hydantoins (e.g., 3-(4-chlorobenzyl)-DMH) act via targeted mechanisms (e.g., blocking efflux pumps), minimizing broad-spectrum toxicity .

- Polymerized hydantoins (e.g., PVB-DMH) combine physical and chemical antimicrobial action, enabling applications in water purification .

Key Trends :

- DMDM hydantoin’s synthesis is high-yielding and scalable, favoring industrial use .

- Complex substitutions (e.g., piperazine-linked dichlorobenzyl groups) require multi-step reactions with lower yields .

- Transition metal catalysis (e.g., Cu₂O) is critical for introducing aryl groups in pharmaceutical derivatives .

Toxicological and Regulatory Profiles

Biological Activity

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly referred to as MDM hydantoin, is an organic compound belonging to the hydantoin class of chemicals. Its structural features include a hydroxymethyl group and two methyl groups attached to the imidazolidinedione ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 172.18 g/mol

- Structure :

The biological activity of MDM hydantoin is primarily attributed to its ability to interact with biological macromolecules. The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The imidazolidinedione ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that MDM hydantoin exhibits significant antimicrobial properties. It has been shown to enhance the biocidal activity of polychloramides against pathogens such as Escherichia coli and Staphylococcus aureus. The compound acts as a "shuttle molecule," facilitating the transfer of oxidative chlorine to microbial surfaces, thereby increasing antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

A study investigated the effects of MDM hydantoin in combination with polychloramides. The results demonstrated that the inclusion of MDM hydantoin significantly improved the antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was proposed to involve oxidative stress induction in microbial cells due to enhanced chlorine delivery.

Comparative Analysis with Other Compounds

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| DMDM Hydantoin | Contains two formaldehyde molecules | High potency |

| 1-Hydroxymethyl-5,5-dimethylhydantoin | Lacks one methyl group | Moderate potency |

| 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | Additional hydroxymethyl groups | Higher reactivity |

MDM hydantoin stands out due to its balance between antimicrobial efficacy and relatively lower toxicity compared to its counterparts .

Toxicological Profile

While MDM hydantoin exhibits promising biological activities, it is essential to consider its safety profile. As a formaldehyde releaser, it poses potential health risks associated with formaldehyde exposure. The compound has been classified as a skin irritant and may cause allergic reactions in sensitive individuals .

Toxicity Values

- LD50 (Oral, Rat) : 2.0-3.65 g/kg

- Carcinogenicity : Classified as a known human carcinogen due to formaldehyde release.

Applications in Industry

MDM hydantoin is widely used in various industries due to its antimicrobial properties:

- Cosmetics : Incorporated as a preservative in shampoos and skin care products.

- Pharmaceuticals : Investigated for potential use in drug development.

- Industrial Products : Utilized in formulations for adhesives and coatings.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.